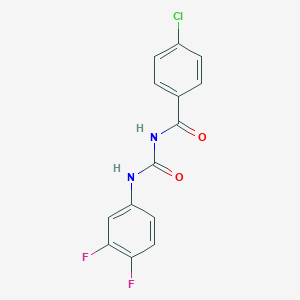
N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture to control weeds. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world. DCPA is known for its effectiveness in controlling a wide range of weeds, including annual grasses and broadleaf weeds.
作用机制
N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide works by inhibiting the growth of weeds through the disruption of the cell division process. It interferes with the synthesis of DNA and RNA, which are essential for cell division. This leads to the death of the weed and the prevention of further growth.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide has been shown to have minimal effects on non-target organisms, including humans and animals. It has a low toxicity and is not known to cause any adverse health effects. However, it is important to follow proper safety precautions when handling and applying N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide.
实验室实验的优点和局限性
N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide has several advantages for use in laboratory experiments. It is highly effective in controlling weeds, making it a useful tool for studying plant growth and development. In addition, N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide has a low toxicity to humans and animals, making it a safe herbicide to use in laboratory experiments.
However, there are also limitations to the use of N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide in laboratory experiments. It is a synthetic herbicide and may not accurately reflect the effects of natural herbicides. In addition, N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide may have unintended effects on non-target organisms in laboratory environments.
未来方向
There are several future directions for research on N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide. One area of research is the development of new formulations of N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide that are more effective and have a lower environmental impact. Another area of research is the study of the long-term effects of N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide on soil health and the environment. Finally, there is a need for further research on the potential effects of N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide on non-target organisms in laboratory and field settings.
合成方法
N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide is synthesized through a series of chemical reactions that involve the reaction of 2,3-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine-2-thiol to form the final product, N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide.
科学研究应用
N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide has been extensively studied for its effectiveness in controlling weeds in agriculture. It has been shown to be highly effective in controlling a wide range of weeds, including annual grasses and broadleaf weeds. In addition, N-(2,3-dichlorophenyl)-2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)acetamide has been shown to have a low toxicity to humans and animals, making it a safe herbicide to use in agriculture.
属性
分子式 |
C20H14Cl2F3N3O2S |
|---|---|
分子量 |
488.3 g/mol |
IUPAC 名称 |
N-(2,3-dichlorophenyl)-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H14Cl2F3N3O2S/c1-30-12-7-5-11(6-8-12)15-9-16(20(23,24)25)28-19(27-15)31-10-17(29)26-14-4-2-3-13(21)18(14)22/h2-9H,10H2,1H3,(H,26,29) |
InChI 键 |
HABGNMFIIHQFFL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C(F)(F)F |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine](/img/structure/B284212.png)

![2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B284217.png)
![2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B284219.png)
![4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B284224.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284225.png)
![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284226.png)
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B284227.png)
![N-(3-chloro-2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide](/img/structure/B284230.png)
![4-[2-(4-fluoroanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284233.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B284235.png)